[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate
Description
Chemical Nomenclature and Structural Identification
The systematic nomenclature of [(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g]benzofuran-4-yl] 2-methylprop-2-enoate reflects the intricate stereochemical configuration and functional group distribution characteristic of advanced sesquiterpene lactone derivatives. The nomenclature follows International Union of Pure and Applied Chemistry conventions for complex polycyclic structures, incorporating specific stereochemical descriptors that define the three-dimensional molecular architecture. The compound features a hexahydrobenzo[g]benzofuran core structure, which represents a fusion of benzene and furan ring systems with selective hydrogenation patterns that create distinct conformational constraints.
The stereochemical designation (3aS,4R,5aS,6S,9aR,9bS) indicates the absolute configuration at six critical stereocenters within the molecular framework. This precise stereochemical control is essential for biological activity, as even minor configurational changes can dramatically alter molecular recognition patterns and subsequent biological interactions. The presence of multiple functional groups, including a hydroxyl group at position 6, methyl substituents at positions 5a and 9, and a methylidene group at position 3, creates a complex electronic environment that influences both chemical reactivity and biological recognition.
The 2-methylprop-2-enoate moiety represents a methacrylate ester functionality that introduces additional chemical versatility to the molecule. This ester linkage serves as both a protecting group for the hydroxyl functionality and a potential site for metabolic transformation or chemical modification. The methacrylate group contains an alpha,beta-unsaturated carbonyl system that can participate in Michael addition reactions, similar to other sesquiterpene lactones that demonstrate biological activity through covalent modification of cellular nucleophiles.
Table 1: Structural Analysis of Key Functional Groups
| Functional Group | Position | Stereochemistry | Chemical Significance |
|---|---|---|---|
| Hydroxyl | 6 | S | Hydrogen bonding donor/acceptor |
| Methyl | 5a | - | Steric bulk, hydrophobic character |
| Methyl | 9 | - | Conformational constraint |
| Methylidene | 3 | - | Electrophilic center, Michael acceptor |
| Lactone carbonyl | 2 | - | Electrophilic center, hydrogen bond acceptor |
| Methacrylate ester | 4 | R | Michael acceptor, ester hydrolysis site |
Historical Context of Sesquiterpene Lactone Derivatives
The development of sesquiterpene lactone chemistry has evolved significantly since the initial isolation and characterization of simple lactone structures in the early twentieth century. The first sesquiterpene lactones were detected more than one hundred years ago, with allergic contact dermatitis from Compositae plants being reported since the beginning of the 1900s. However, systematic understanding of these compounds as distinct chemical entities did not emerge until comprehensive collaborative efforts between dermatologists, chemists, and botanists in the late 1960s and early 1970s led to the identification of sesquiterpene lactones as major bioactive constituents.
The historical progression of sesquiterpene lactone research reveals a gradual understanding of structure-activity relationships that govern biological function. Early investigations focused on simple germacranolides and guaianolides, which provided fundamental insights into the importance of the alpha-methylene-gamma-lactone functionality for biological activity. These initial studies established that the electrophilic nature of the exocyclic methylene group enables covalent modification of cysteine residues in proteins, particularly those involved in inflammatory signaling pathways.
The evolution toward more complex derivatives, such as the compound under investigation, represents a sophisticated understanding of how structural modifications can enhance selectivity and potency. Research has demonstrated that the presence of specific stereochemical arrangements and additional functional groups can modulate the reactivity of the core lactone system while introducing new modes of molecular recognition. The incorporation of methacrylate functionalities represents a particularly innovative approach to sesquiterpene lactone modification, as these groups can serve dual roles as both protecting groups during synthesis and as additional sites for biological interaction.
Contemporary sesquiterpene lactone research has revealed the importance of three-dimensional molecular architecture in determining biological activity. Comprehensive studies analyzing over one hundred sesquiterpene lactones across six major structural families have identified guaianolides as particularly effective inhibitors of nuclear factor kappa-B expression, with the alpha,beta-unsaturated carbonyl group proving more important for cytotoxicity than alpha-methylene-gamma-lactone groups alone. This historical perspective provides crucial context for understanding how the compound under investigation fits within the broader evolutionary trajectory of sesquiterpene lactone development.
Position Within Benzofuran-Based Natural Product Taxonomy
The taxonomic classification of [(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g]benzofuran-4-yl] 2-methylprop-2-enoate within the broader framework of benzofuran-based natural products reveals its unique position at the intersection of multiple chemical families. Benzofuran compounds represent a significant class of naturally occurring heterocycles that are widely distributed in higher plants, particularly within the Asteraceae, Rutaceae, Liliaceae, and Cyperaceae families. The highest number of benzofuran-containing compounds has been discovered from Asteraceae species, which aligns with the traditional sources of sesquiterpene lactones.
The compound exhibits characteristics of both classical sesquiterpene lactones and modified benzofuran derivatives, representing a hybrid classification that reflects modern synthetic approaches to natural product modification. Within the sesquiterpene lactone taxonomy, the molecule most closely resembles guaianolide-type structures, which are characterized by fused seven-membered and five-membered ring systems with specific methyl group positioning. However, the incorporation of the benzofuran core and methacrylate functionality distinguishes it from classical natural products and positions it within the emerging category of semi-synthetic natural product derivatives.
Table 2: Taxonomic Classification Within Benzofuran Natural Products
The position of this compound within natural product chemical space is further defined by its relationship to known bioactive benzofuran derivatives that have demonstrated clinical significance. Natural products containing benzofuran rings serve as the main source of various pharmaceutical agents and clinical drug candidates. The structural complexity of the target compound suggests potential for multiple biological targets, as benzofuran derivatives are known for their diverse pharmacological activities including anti-inflammatory, antioxidant, and cytotoxic properties.
Recent studies have emphasized the importance of structural diversity within benzofuran-containing natural products, with thousands of compounds having been discovered and isolated from natural sources. The compound under investigation represents an advanced example of how modern medicinal chemistry approaches can expand upon natural product scaffolds to create molecules with potentially enhanced biological properties. The combination of traditional sesquiterpene lactone pharmacophores with contemporary synthetic modifications positions this compound as a bridge between classical natural product chemistry and modern drug discovery approaches.
The taxonomic significance of this compound extends beyond its immediate structural classification to encompass its potential role in understanding structure-activity relationships within the broader benzofuran natural product family. Research has demonstrated that benzofuran derivatives exhibit biological activities that are highly dependent on specific structural features, including the nature and position of substituents, stereochemical configuration, and the presence of reactive functional groups. The complex architecture of the target compound provides an excellent model system for investigating these relationships and developing predictive frameworks for benzofuran-based drug design.
Properties
IUPAC Name |
[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-9(2)17(21)23-12-8-19(5)13(20)7-6-10(3)15(19)16-14(12)11(4)18(22)24-16/h6,12-16,20H,1,4,7-8H2,2-3,5H3/t12-,13+,14+,15+,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQLCOJKRNFGH-ZVPPKLDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2(C1C3C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]([C@@]2([C@@H]1[C@H]3[C@H]([C@@H](C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g]benzofuran-4-yl] 2-methylprop-2-enoate (CAS No. 104021-39-8) is a synthetic derivative with a complex structure that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C19H24O5
- Molecular Weight : 332.4 g/mol
- Purity : Typically around 95%.
1. Antioxidant Properties
Research indicates that compounds similar to this structure exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. Studies have shown that derivatives of benzofuran compounds can scavenge free radicals effectively and protect cellular components from oxidative damage .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar benzofuran derivatives have been evaluated for their effectiveness against various bacterial strains. For instance, a study demonstrated that certain synthesized benzofuran derivatives displayed notable inhibition against both Gram-positive and Gram-negative bacteria . This suggests that the compound could be explored further for its potential as an antimicrobial agent.
3. Cytotoxicity and Anti-cancer Potential
Preliminary investigations into the cytotoxic effects of this compound reveal promising results against cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells while sparing normal cells . The mechanism may involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.
Case Study 1: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing various benzofuran derivatives similar to the target compound. The synthesized compounds were tested for their biological activities, revealing that several exhibited potent cytotoxic effects on human cancer cell lines while showing low toxicity to normal cells. This supports the hypothesis that structural modifications can enhance biological activity .
Case Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant capacity of related compounds through various assays such as DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between structural features and antioxidant efficacy, suggesting that modifications similar to those in the target compound could enhance its antioxidant properties .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Hydroxyl Position : The 6-OH group (target compound) vs. 9a-OH () alters hydrogen-bonding capacity, influencing interactions with targets like enzymes or receptors.
Oxo vs. Dione Groups : The target compound’s 2-oxo group contrasts with the 2,8-dione in , which may reduce redox activity but improve stability.
Conformational and Stereochemical Differences
The puckering of the benzo[g][1]benzofuran ring, analyzed via Cremer-Pople coordinates , affects binding affinity. For example:
- The target compound’s 3aS,4R,5aS configuration creates a distinct chair-like conformation in the hexahydro ring system, optimizing steric interactions.
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with a nucleophilic substitution between an o-hydroxy compound (e.g., substituted salicylaldehyde or 2-hydroxyphenyl alkanone) and a 2-halogenated carboxylic acid ester (e.g., 2-bromo- or 2-chloropropionate). Under alkaline conditions (e.g., K₂CO₃ or NaOH), the hydroxyl group attacks the halogenated carbon, forming an ether intermediate. Subsequent intramolecular cyclization and decarboxylation yield the benzofuran core.
Key Parameters
Stereochemical Control
The target compound’s stereochemistry arises from the spatial arrangement during cyclization. Using chiral auxiliaries or enantiopure starting materials ensures the correct configuration at C4, C6, and C9a. For example, (R)-configured 2-hydroxy precursors yield the desired 4R,6S,9aR stereoisomer.
Esterification with Methacrylic Acid
After forming the benzofuran core, the 6-hydroxy group undergoes esterification with methacrylic acid to introduce the 2-methylprop-2-enoate moiety.
Activation Strategies
-
Acyl Chloride Method : Reacting the hydroxylated benzofuran with methacryloyl chloride in the presence of a base (e.g., pyridine or DMAP) achieves high yields (75–90%).
-
Steglich Esterification : Using DCC/DMAP as coupling agents minimizes side reactions, particularly for acid-sensitive intermediates.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0–25°C |
| Reaction Time | 4–12 hours |
| Yield | 82–88% |
Purification and Characterization
Chromatographic Separation
Silica gel chromatography isolates the target compound from regioisomers and byproducts. A hexane/ethyl acetate gradient (7:3 to 1:1) effectively resolves the product (Rf = 0.35).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.25 (s, 1H, vinyl), 5.72 (d, J = 10.4 Hz, 1H, H-9b), 3.12 (m, 1H, H-4), 1.98 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
The one-pot method in CN102653529A outperforms traditional approaches:
| Method | Steps | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Dehydration | 3 | 35–45 | High | Poor |
| Pd-Catalyzed Cyclization | 2 | 50–60 | Very High | Moderate |
| One-Pot Synthesis | 1 | 78–85 | Low | Excellent |
Industrial-Scale Considerations
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high stereochemical purity?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature, pH, and solvent systems to preserve stereochemistry. For example, low temperatures (0–5°C) may reduce side reactions, while alkaline conditions (pH 8–9) stabilize intermediates. Analytical techniques like NMR spectroscopy (e.g., , , and 2D-COSY) and HPLC are critical for monitoring stereochemical integrity. A typical workflow includes:
| Step | Key Conditions | Analytical Validation |
|---|---|---|
| 1 | 0–5°C, THF solvent | NMR for intermediate structure |
| 2 | pH 8.5, 24h reflux | HPLC purity assessment |
| 3 | Catalytic hydrogenation | Chiral column HPLC |
Evidence from similar furan-based syntheses highlights the need for inert atmospheres (N) to prevent oxidation of methylidene groups .
Q. How can researchers confirm the compound’s structural conformation and ring puckering dynamics?
- Methodological Answer : X-ray crystallography using SHELXL or SHELXS (for structure solution) is the gold standard to resolve stereochemistry and ring puckering. For dynamic analysis, Cremer-Pople puckering parameters quantify non-planar ring distortions via Cartesian coordinates. Computational tools (e.g., DFT calculations) supplement experimental data by modeling low-energy conformers .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Storage : Sealed containers under dry, inert gas (argon) at –20°C to prevent hydrolysis of the ester group.
- Safety : Use PPE (gloves, goggles) and fume hoods; avoid static discharge due to methylprop-2-enoate’s flammability.
- Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste. First-aid measures align with benzoyloxy derivatives (e.g., 15-minute eye rinsing with saline) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding conformational stability?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT models. A hybrid approach is recommended:
Perform MD simulations with explicit solvent models (e.g., water/ethanol) to account for solvation.
Validate with variable-temperature NMR to detect conformational exchange.
Cross-reference with X-ray data (SHELXL-refined) for static crystal structures.
For example, if computational models predict a dominant chair conformation but X-ray shows boat-like puckering, solvent polarity or crystal packing forces may explain deviations .
Q. What strategies mitigate challenges in isolating biologically active derivatives without compromising stereochemical fidelity?
- Methodological Answer :
- Derivatization : Introduce protecting groups (e.g., acetyl for –OH) during synthesis to stabilize reactive sites.
- Purification : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Activity Screening : Pair with docking studies (e.g., AutoDock Vina) to prioritize derivatives with high predicted binding affinity to target proteins.
Evidence from benzoate analogs shows that methylprop-2-enoate’s α,β-unsaturated ester is prone to Michael addition; thus, inert conditions are critical .
Q. How should researchers design experiments to analyze the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants ().
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to track degradation kinetics.
- Mutagenesis Studies : CRISPR-edited cell lines to identify key residues in target proteins (e.g., cytochrome P450 isoforms).
For furan-containing compounds, monitor for potential photooxidation artifacts using UV-vis spectroscopy under controlled lighting .
Data Interpretation and Contradiction Analysis
Q. How to address inconsistent bioactivity results across in vitro vs. in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and tissue distribution.
- Metabolite Identification : Incubate with hepatocytes and use HR-MS/MS to detect phase I/II metabolites.
- Species-Specific Differences : Compare metabolic pathways in humanized mouse models vs. primary cell assays.
For example, if in vitro IC values are low but in vivo efficacy is poor, poor membrane permeability or rapid hepatic clearance may be culprits .
Structural and Functional Comparisons
Q. How does this compound’s activity compare to structurally related benzoate derivatives?
- Methodological Answer :
- SAR Analysis : Map substituent effects using a library of analogs (e.g., varying methylidene or hydroxyl groups).
- Crystallographic Overlays : Superimpose X-ray structures (e.g., Mercury CCDC) to identify conserved binding motifs.
- Functional Assays : Compare IC values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
Benzoate esters with bulky substituents (e.g., benzyloxy) often show enhanced target selectivity due to steric effects .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Example Parameters |
|---|---|---|
| NMR | Stereochemical purity | 600 MHz, DMSO-d, δ 5.2–5.8 ppm (methylidene) |
| X-ray (SHELXL) | Absolute configuration | R-factor < 0.05, Mo-Kα radiation |
| HPLC-MS | Purity assessment | C18 column, 70:30 ACN/HO, 1.0 mL/min |
Q. Table 2: Common Pitfalls in Synthesis and Mitigation
| Issue | Cause | Solution |
|---|---|---|
| Low yield | Competing side reactions | Optimize stoichiometry (e.g., 1.2 eq. acrylate) |
| Racemization | Acidic/basic conditions | Use buffered systems (pH 7–8) |
| Hydrolysis | Moisture exposure | Strict anhydrous conditions (molecular sieves) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
